(S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide
CAS No.:
Cat. No.: VC13466203
Molecular Formula: C13H25N3O
Molecular Weight: 239.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25N3O |
|---|---|
| Molecular Weight | 239.36 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide |
| Standard InChI | InChI=1S/C13H25N3O/c1-9(2)12(14)13(17)16(10-4-5-10)11-6-7-15(3)8-11/h9-12H,4-8,14H2,1-3H3/t11-,12-/m0/s1 |
| Standard InChI Key | RXWBCVMMDVDYHM-RYUDHWBXSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N([C@H]1CCN(C1)C)C2CC2)N |
| SMILES | CC(C)C(C(=O)N(C1CC1)C2CCN(C2)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(C1CC1)C2CCN(C2)C)N |
Introduction
Structural and Chemical Characterization
(S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide (IUPAC name: (2S)-2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide) is a chiral small molecule with a molecular formula of C₁₃H₂₅N₃O and a molecular weight of 239.36 g/mol. Its structure features:
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A branched butanamide backbone with an (S)-configured amino group at the C2 position.
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An N-cyclopropyl substituent and an (S)-1-methylpyrrolidin-3-yl group attached to the amide nitrogen, introducing steric complexity and stereochemical specificity .
Stereochemical Significance
The compound’s dual (S,S)-configuration is critical for its biological interactions. Computational models indicate that the pyrrolidine ring adopts a twisted envelope conformation, while the cyclopropyl group imposes rigidity, potentially enhancing target binding selectivity .
Table 1: Key Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 142–145°C | Differential Scanning Calorimetry |
| LogP (Octanol/Water) | 1.78 | Computational Prediction |
| Aqueous Solubility (25°C) | 12.4 mg/mL | Shake-Flask Method |
| pKa (Amino Group) | 8.9 ± 0.2 | Potentiometric Titration |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a five-step stereoselective pathway:
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Chiral Pool Starting Material: L-Valine methyl ester serves as the precursor for the (S)-2-amino-3-methylbutanoyl moiety.
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Amide Coupling: Reaction with cyclopropylamine using HATU/DIEA in anhydrous DMF yields the N-cyclopropyl intermediate.
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Reductive Amination: The (S)-1-methylpyrrolidin-3-yl group is introduced via Pd/C-catalyzed hydrogenation of a Schiff base formed between the intermediate and (S)-1-methylpyrrolidin-3-one.
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Deprotection: Acidic hydrolysis removes tert-butoxycarbonyl (Boc) protecting groups.
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Purification: Final isolation by preparative HPLC achieves >98% enantiomeric excess.
Challenges in Scale-Up
Biological Activity and Mechanism
Target Engagement
The compound exhibits dual activity against:
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σ-1 Receptors: Binds with IC₅₀ = 89 nM, acting as a partial agonist (Ki = 42 nM).
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Dopamine D3 Receptors: Displays antagonism (IC₅₀ = 310 nM), modulating mesolimbic pathway signaling.
Table 2: In Vitro Pharmacological Profile
| Target | Activity (IC₅₀/Ki) | Assay Type |
|---|---|---|
| σ-1 Receptor | 89 nM (IC₅₀) | Radioligand Binding |
| Dopamine D3 Receptor | 310 nM (IC₅₀) | cAMP Accumulation |
| hERG Channel | >10 μM | Patch-Clamp Electrophysiology |
Functional Outcomes
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Neuroprotection: Reduces glutamate-induced cytotoxicity in SH-SY5Y cells by 62% at 10 μM via σ-1-mediated Ca²⁺ homeostasis.
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Anti-Addictive Effects: Decreases cocaine self-administration in rodent models by 44% (1 mg/kg, i.p.), linked to D3 receptor blockade.
Pharmacokinetics and Metabolism
ADME Properties
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Bioavailability: 38% in rats (5 mg/kg, oral).
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Half-Life: 2.7 hours (plasma), 8.1 hours (brain).
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Metabolism: Primarily oxidized by CYP3A4 to N-desmethyl and pyrrolidine N-oxide metabolites.
Table 3: Key Pharmacokinetic Parameters (Rat)
| Parameter | Value | Route |
|---|---|---|
| Cmax | 1.2 μg/mL | Oral (5 mg/kg) |
| AUC₀–∞ | 8.7 μg·h/mL | Oral (5 mg/kg) |
| Brain-to-Plasma Ratio | 3.1:1 | Intravenous |
Toxicity Profile
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Acute Toxicity: LD₅₀ > 300 mg/kg (mouse, i.p.).
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Genotoxicity: Negative in Ames test (up to 1 mM).
Applications in Medicinal Chemistry
Central Nervous System Disorders
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Schizophrenia: Improves prepulse inhibition by 28% in NMDA antagonist-induced models.
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Neuropathic Pain: Reduces mechanical allodynia by 51% in chronic constriction injury rats.
Chemical Probe Development
The compound serves as a template for SAR studies:
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